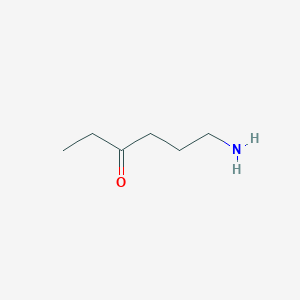
6-Aminohexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminohexan-3-one is an organic compound with the molecular formula C6H13NO It is a derivative of hexanone, featuring an amino group at the sixth position and a ketone group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminohexan-3-one typically involves the introduction of an amino group into a hexanone backbone. One common method is the reductive amination of 3-hexanone using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions to prevent over-reduction or side reactions.
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of 3-hexanone in the presence of an ammonia source. This method is efficient and scalable, making it suitable for large-scale production. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminohexan-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products
Oxidation: Nitrohexanone or nitrosohexanone.
Reduction: 6-Aminohexan-3-ol.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
6-Aminohexan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Aminohexan-3-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Aminohexan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
3-Aminohexan-2-one: Similar structure but with the amino group at a different position.
6-Aminohexanoic acid: Similar structure but with a carboxyl group instead of a ketone.
Uniqueness
6-Aminohexan-3-one is unique due to the presence of both an amino and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H13NO |
|---|---|
Poids moléculaire |
115.17 g/mol |
Nom IUPAC |
6-aminohexan-3-one |
InChI |
InChI=1S/C6H13NO/c1-2-6(8)4-3-5-7/h2-5,7H2,1H3 |
Clé InChI |
OFKVVBLDZJUBBW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
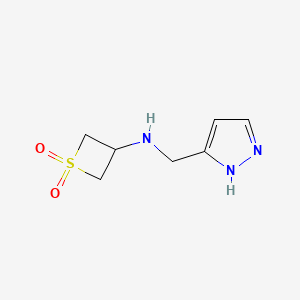
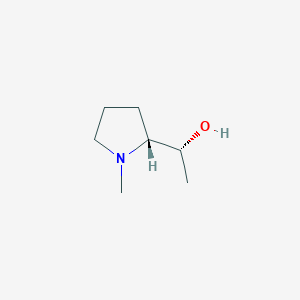
![Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12946933.png)
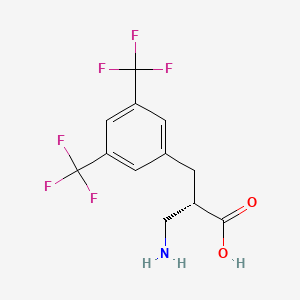

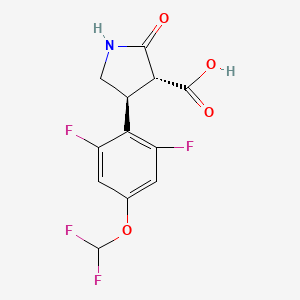
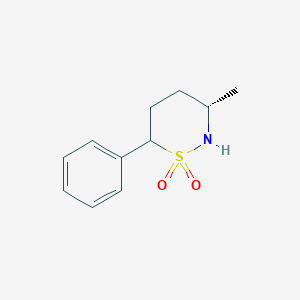
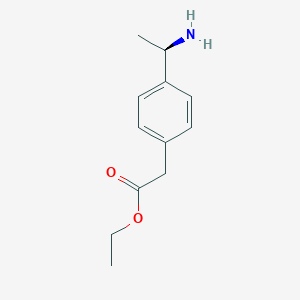
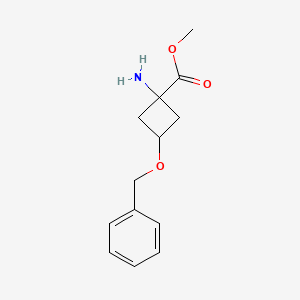

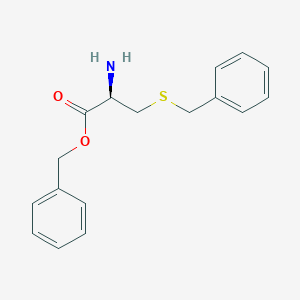
![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)
![2-(Pyrrolidin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12946987.png)
